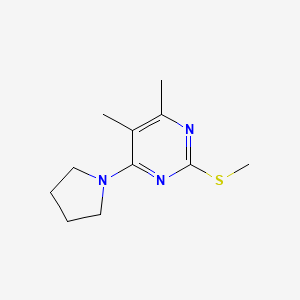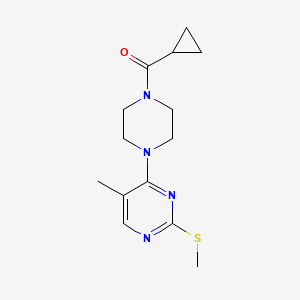![molecular formula C13H21N3S2 B6441617 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine CAS No. 2549002-16-4](/img/structure/B6441617.png)
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine (also known as 4-TBMSP) is an organic compound with a molecular formula of C10H17N3S. It is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. 4-TBMSP is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, amines, and alcohols.
Wirkmechanismus
4-TBMSP is a heterocyclic compound that contains a thiomorpholine ring and a pyrimidine ring. The thiomorpholine ring acts as a nucleophile and reacts with the electron-rich pyrimidine ring to form a new carbon-carbon bond. This mechanism of action is known as a nucleophilic aromatic substitution reaction.
Biochemical and Physiological Effects
4-TBMSP has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of pharmaceuticals and agrochemicals and is believed to have some therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-TBMSP in laboratory experiments is its high reactivity. It can be used in a variety of synthetic reactions, including nucleophilic aromatic substitution reactions, and is relatively easy to handle. The main limitation of using 4-TBMSP is its instability, as it can decompose under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 4-TBMSP. These include further studies on its biochemical and physiological effects, as well as its use in the synthesis of new compounds, such as polymers, dyes, and pigments. Additionally, research should be conducted to develop more efficient and cost-effective synthetic methods for the production of 4-TBMSP. Finally, research should be conducted to determine the optimal conditions for the use of 4-TBMSP in laboratory experiments.
Synthesemethoden
4-TBMSP can be synthesized through the reaction of 4-tert-butyl-2-methylsulfanylbenzaldehyde with ammonium thiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps to form the desired product. The first step is the condensation of the aldehyde with the ammonium thiocyanate to form an intermediate, which then undergoes a nucleophilic substitution reaction with the base to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or toluene.
Wissenschaftliche Forschungsanwendungen
4-TBMSP has been used in various scientific research applications, such as the synthesis of heterocyclic compounds, amines, and alcohols. It has also been used in the development of new drugs, as it is a key intermediate in the synthesis of many pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.
Eigenschaften
IUPAC Name |
4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3S2/c1-13(2,3)10-9-11(15-12(14-10)17-4)16-5-7-18-8-6-16/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNCNVGZZQFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![N-[(1-hydroxycyclopentyl)methyl]-4-phenylbutanamide](/img/structure/B6441560.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)


![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)